2-methyl-N-(piperidin-4-yl)furan-3-carboxamide 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 953733-17-0
VCID: VC8423914
InChI: InChI=1S/C11H16N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14)
SMILES: CC1=C(C=CO1)C(=O)NC2CCNCC2
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

2-methyl-N-(piperidin-4-yl)furan-3-carboxamide

CAS No.: 953733-17-0

Cat. No.: VC8423914

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(piperidin-4-yl)furan-3-carboxamide - 953733-17-0

Specification

CAS No. 953733-17-0
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 2-methyl-N-piperidin-4-ylfuran-3-carboxamide
Standard InChI InChI=1S/C11H16N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14)
Standard InChI Key MJBWSHYQUGAPIA-UHFFFAOYSA-N
SMILES CC1=C(C=CO1)C(=O)NC2CCNCC2
Canonical SMILES CC1=C(C=CO1)C(=O)NC2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide (molecular formula: C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2) consists of a furan ring substituted with a methyl group at position 2 and a carboxamide group at position 3. The amide nitrogen is further connected to a piperidin-4-yl group, introducing a secondary amine within the piperidine ring. This structure combines lipophilic (furan, methyl) and hydrophilic (amide, piperidine) elements, likely resulting in a logP value between 1.5 and 2.5, as observed in structurally similar naphtho[1,2-b]furan-2-carboxamides .

Synthetic Routes

While no direct synthesis of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide is documented, analogous methods from naphtho[1,2-b]furan-2-carboxamide synthesis provide a plausible pathway:

  • Furan-3-carboxylic acid derivative preparation:

    • Methylation at position 2 could be achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies.

    • Activation of the carboxylic acid using thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride intermediate .

  • Amide coupling:

    • Reaction of the activated furan-3-carbonyl chloride with piperidin-4-amine in the presence of a base (e.g., triethylamine) .

A representative reaction scheme is as follows:

Furan-3-carboxylic acidSOCl2Furan-3-carbonyl chloridePiperidin-4-amine2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide\text{Furan-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Furan-3-carbonyl chloride} \xrightarrow{\text{Piperidin-4-amine}} \text{2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide}

Key synthetic challenges include regioselective functionalization of the furan ring and minimizing racemization at the piperidine stereocenter.

Pharmacological Activity and Target Profiling

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Structural analogs such as naphtho[1,2-b]furan-2-carboxamides demonstrate potent MCH-R1 antagonism (e.g., compound 10b with IC50_{50} = 3 nM) . The furan-carboxamide scaffold is critical for binding to the orthosteric site of MCH-R1, while the piperidine moiety may enhance solubility and modulate off-target effects. For 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide, computational docking studies predict a similar binding mode, with hydrogen bonding between the amide carbonyl and Arg252^{252} of MCH-R1 .

Metabolic Stability and CYP450 Interactions

In vitro microsomal stability assays for related compounds show high metabolic stability (e.g., 99% remaining after 30 min in rat liver microsomes) . The methyl group at position 2 likely reduces oxidative metabolism by cytochrome P450 (CYP450) enzymes, while the piperidine ring’s basic nitrogen may minimize CYP3A4/2D6 inhibition (<10% at 10 µM) .

Structure-Activity Relationship (SAR) Analysis

Furan Substitution Patterns

  • Position 2 substituents: Methyl groups enhance metabolic stability but may reduce aqueous solubility. Larger alkyl chains (e.g., ethyl) decrease potency in MCH-R1 binding assays .

  • Position 3 carboxamide: Replacement with ester or ketone groups abolishes activity, underscoring the necessity of the amide bond for receptor interaction .

Piperidine Modifications

  • N-Substitution: Secondary amines (as in piperidin-4-yl) improve bioavailability compared to tertiary amines.

  • Chain length: Ethyl linkers between the furan and piperidine moieties optimize potency and solubility .

Pharmacokinetic Profile (Predicted)

ParameterValue (Predicted)Analog Data
Oral bioavailability (F%)5–10%4.1% for compound 10b
Plasma clearance (CL)70–90 mL/min/kg82 mL/min/kg
AUC (10 mg/kg, po)0.05–0.1 µg·h/mL0.08 µg·h/mL
Solubility (pH 7.4)<10 µg/mLPoor aqueous solubility

Low oral bioavailability is attributed to first-pass metabolism and poor intestinal absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator